2-Tert-butyl-1-methylpiperazine
Description
Properties
IUPAC Name |
2-tert-butyl-1-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)8-7-10-5-6-11(8)4/h8,10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUOKKDZVODPCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNCCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Tert Butyl 1 Methylpiperazine and Analogous Structures
Foundational Strategies for Piperazine (B1678402) Ring Construction
The fundamental assembly of the piperazine core can be achieved through various synthetic strategies, primarily involving cyclization reactions and reductive amination processes. These methods provide access to the core heterocyclic structure, which can be further modified.
Cyclization Reactions for Six-Membered N-Heterocycle Formation
A variety of cyclization reactions have been developed for the synthesis of six-membered nitrogen heterocycles like piperazines. organic-chemistry.org One approach involves the palladium-catalyzed cyclization of substrates derived from propargyl units and diamine components, which yields highly substituted piperazines with good regio- and stereochemical control. organic-chemistry.org Another method utilizes the ring-opening of cyclic sulfamidates with propargylic sulfonamides, followed by a gold-catalyzed cyclization to produce tetrahydropyrazines, which can then be reduced to the corresponding piperazine scaffolds. organic-chemistry.org
A conceptually different strategy builds the piperazine ring from a primary amino group through a double Michael addition to nitrosoalkenes, forming a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a catalytic reductive cyclization of the dioxime unit to furnish the piperazine ring. nih.govresearchgate.net This method is notable for its ability to convert a primary amine into a piperazine ring and has been shown to produce 2,6-cis-isomers with high stereoselectivity. nih.gov
Additionally, a one-pot, three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates offers a highly efficient and stereoselective route to piperazine derivatives. acs.org This method proceeds via an initial SN2-type ring-opening of the aziridine (B145994) by the aniline, followed by a palladium-catalyzed annulation with the propargyl carbonate. acs.org
Reductive Amination Approaches to Piperazine Ring Systems
Reductive amination is a cornerstone reaction for C-N bond formation and is widely employed in the synthesis of piperazines. thieme-connect.com This reaction typically involves the condensation of a carbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediate. While classic reducing agents like sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride are effective, there is a growing interest in using molecular hydrogen (H₂) as a greener alternative, often facilitated by continuous-flow hydrogenation technology. thieme-connect.comnih.gov
For instance, a benzylpiperazine was synthesized directly from the corresponding benzaldehyde (B42025) and piperazine using a continuous-flow hydrogenation apparatus, offering a protecting-group-free and environmentally friendly process. thieme-connect.com Reductive amination has also been used to prepare precursors for piperazine ring cyclization. In one example, a β-keto ester derived from an amino acid was subjected to reductive amination with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to yield a 1,4-diamine, a key precursor for a 3-substituted piperazine-2-acetic acid ester. nih.gov
Iterative reductive amination strategies have also been employed for the synthesis of more complex piperazine-based structures. nih.gov However, challenges such as the potential for racemization, especially with certain substrates like those derived from phenylglycine, have been noted. nih.gov
Direct Synthesis and Functionalization of Substituted Piperazines
Once the piperazine ring is formed, or using pre-existing piperazine synthons, direct functionalization at the nitrogen or carbon atoms allows for the introduction of various substituents.
Alkylation Strategies at Nitrogen Centers
Alkylation of the nitrogen atoms is a common method for functionalizing the piperazine scaffold. nih.govresearchgate.net Direct alkylation of piperazine can lead to mixtures of mono- and di-substituted products. To achieve selective mono-alkylation, one of the nitrogen atoms is often protected with a group like tert-butoxycarbonyl (Boc). researchgate.netchemicalbook.com The unprotected nitrogen can then be alkylated, followed by deprotection to yield the mono-alkylated piperazine. researchgate.net
For example, N-acetylpiperazine can be alkylated and subsequently hydrolyzed to produce N-alkylpiperazines. researchgate.net Reductive amination also serves as a powerful tool for N-alkylation. The reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent provides a direct route to N-alkylated products. nih.gov This has been applied in the synthesis of various biologically active compounds. nih.gov
| Precursor | Reagent | Product | Notes |
| Piperazine | Alkyl Halide | N-Alkylpiperazine / N,N'-Dialkylpiperazine | Often results in a mixture of products. |
| N-Boc-piperazine | Alkyl Halide | N-Alkyl-N'-Boc-piperazine | Allows for selective mono-alkylation. |
| Piperazine | Aldehyde/Ketone, Reducing Agent | N-Alkylpiperazine | A direct method for N-alkylation via reductive amination. nih.gov |
| N-Acetylpiperazine | Alkyl Halide | N-Alkyl-N'-acetylpiperazine | Precursor for N-alkylpiperazines after hydrolysis. researchgate.net |
Acylation and Carbamoylation Reactions
Acylation and carbamoylation are fundamental reactions for modifying the piperazine core, often used to introduce amide or carbamate (B1207046) functionalities which are prevalent in pharmaceuticals. ambeed.comnih.gov These reactions typically involve treating the piperazine with an acyl halide, acid anhydride (B1165640), or an isocyanate. ambeed.com For instance, piperazine and piperidine (B6355638) carboxamides and carbamates have been synthesized and evaluated as enzyme inhibitors. nih.gov The synthesis of the drug Avapritinib involves the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate, a key acylation step. mdpi.com Similarly, the synthesis of other approved drugs often involves acylation or related coupling reactions to attach various moieties to the piperazine nitrogen. mdpi.com
Palladium-Catalyzed Carboamination Reactions for Piperazine Assembly
Palladium-catalyzed carboamination has emerged as a powerful strategy for the stereoselective synthesis of substituted piperazines. nih.govnih.gov This method allows for the construction of the piperazine ring by forming two new bonds and one or two stereocenters in a single step. nih.gov The reaction typically involves the cyclization of an aminoalkene substrate with an aryl or alkenyl halide. nih.govnih.gov
This strategy has been successfully applied to the asymmetric synthesis of cis-2,6-disubstituted piperazines from amino acid precursors, achieving high enantiomeric excess and diastereoselectivity. nih.govnih.gov The mechanism is believed to proceed through the oxidative addition of the halide to a Pd(0) complex, followed by reaction with the amine to form a palladium(II) amido complex, which then undergoes migratory insertion and reductive elimination to afford the piperazine product. nih.gov The versatility of this method allows for the modular construction of piperazines with diverse substituents at multiple positions on the ring. nih.govnih.gov
Stereoselective Synthesis of Chiral 2-Tert-butyl-1-methylpiperazine
Stereoselective synthesis aims to directly produce a single enantiomer of the target molecule, bypassing the need for separating a racemic mixture.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
For the synthesis of chiral piperazine analogs, various catalytic methods have been explored. One notable approach involves the use of chiral Brønsted acids to catalyze the enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines. nih.gov This method facilitates the construction of enantioenriched aza-bicyclo[2.1.1]hexanes, which can then be converted to 2-substituted piperidine derivatives. While not directly yielding this compound, this strategy demonstrates the potential of asymmetric catalysis in creating chiral nitrogen-containing heterocycles. nih.gov
Another example is the cation-directed O-alkylation for the synthesis of atropisomeric biaryls, where a chiral quinidine-derived ammonium salt acts as a phase-transfer catalyst. nih.gov This catalyst directs the alkylation of racemic 1-aryl-2-tetralones to produce enantioenriched products. nih.gov Such principles of dynamic kinetic resolution under phase-transfer catalysis could potentially be adapted for the asymmetric synthesis of piperazine derivatives.
| Catalyst Type | Reaction | Key Features |
| Chiral Brønsted Acid | Enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines | Forms enantioenriched aza-bicyclo[2.1.1]hexanes. nih.gov |
| Chiral Ammonium Salt | Cation-directed O-alkylation | Achieves dynamic kinetic resolution. nih.gov |
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them.
A common and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org The resulting salts are diastereomers, which have different physical properties, including solubility. libretexts.orgmdpi.com This difference in solubility allows for their separation by fractional crystallization. mdpi.com
The choice of resolving agent is critical for successful separation. Commonly used chiral acids include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The efficiency of the resolution can be influenced by the solvent used for crystallization, as different solvents can affect the solubility of the diastereomeric salts. researchgate.net For instance, the resolution of α-phenylethylamine with tartaric acid yields different results depending on whether methanol, ethanol, or water is used as the solvent. researchgate.net After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base. gavinpublishers.com
A patent describes the resolution of a racemic piperazine derivative using a chiral, non-racemic acid to selectively crystallize one diastereomeric salt, achieving high enantiomeric excess. googleapis.com
| Resolving Agent | Principle | Key Considerations |
| Chiral Acids (e.g., Tartaric Acid) | Formation of diastereomeric salts with different solubilities. libretexts.org | Choice of solvent and crystallization conditions are crucial. researchgate.net |
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. koreascience.kr
Polysaccharide-based CSPs are widely used for the separation of a variety of chiral compounds, including pharmaceuticals. nih.govresearchgate.net The choice of the mobile phase and the specific type of CSP are critical for achieving good separation. For piperazine derivatives, chiral High-Performance Liquid Chromatography (HPLC) methods have been developed to determine enantiomeric purity. A patent for a piperazine derivative specifies a chiral HPLC method using a specific column and mobile phase to achieve separation. googleapis.com
| CSP Type | Separation Principle | Application Example |
| Polysaccharide-based | Differential interaction with enantiomers. nih.govresearchgate.net | Determination of enantiomeric purity of piperazine derivatives. googleapis.com |
The chiral pool refers to the collection of readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes. wikipedia.org These compounds can serve as inexpensive starting materials for the synthesis of more complex chiral molecules, preserving the original stereochemistry. wikipedia.org
For the synthesis of chiral 2-substituted piperazines, α-amino acids are valuable chiral precursors. rsc.org A described synthetic route starts from an α-amino acid to produce an orthogonally bis-protected chiral 1,2-diamine. rsc.org This intermediate then undergoes an aza-Michael addition to form the chiral piperazine ring. rsc.org This method has been successfully applied to the multigram scale synthesis of various chiral 2-substituted piperazines. rsc.org Another approach involves starting from D-glucosamine hydrochloride to prepare chiral piperazin-2-ones. nih.gov A Chinese patent also outlines a method for synthesizing chiral 2-methylpiperazine (B152721) from optically pure amino acids like alanine. google.com
| Chiral Precursor | Synthetic Transformation | Resulting Structure |
| α-Amino Acids | Formation of a chiral 1,2-diamine followed by aza-Michael addition. rsc.org | Chiral 2-substituted piperazines. rsc.org |
| D-Glucosamine | Multi-step synthesis. nih.gov | Chiral piperazin-2-ones. nih.gov |
| Alanine | Multi-step synthesis. google.com | Chiral 2-methylpiperazine. google.com |
Chiral Resolution Techniques for Racemic Mixtures
Protecting Group Chemistry in this compound Synthesis
In the synthesis of complex molecules like this compound, protecting groups are often essential. youtube.com These groups temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The piperazine ring contains two secondary amine groups, which often require protection during synthetic transformations.
Commonly used protecting groups for amines include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. nih.gov The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and can be removed under acidic conditions, such as with trifluoroacetic acid. nih.govpitt.edu The Cbz group is often removed by catalytic hydrogenation. nih.gov
In the synthesis of chiral 2-substituted piperazines from α-amino acids, orthogonal protecting groups are particularly useful. rsc.org This means that the protecting groups on the two nitrogen atoms of the piperazine ring can be removed under different conditions, allowing for selective functionalization of each nitrogen. For example, one nitrogen might be protected with a Boc group while the other is protected with a Cbz group.
The choice of protecting group strategy depends on the specific reaction conditions and the desired final product. For instance, in a synthesis of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, acetyl, Boc, and Cbz protecting groups were used, with each being removed by a different method (acid hydrolysis, trifluoroacetic acid, or catalytic hydrogenation, respectively). nih.gov
| Protecting Group | Introduction Reagent | Removal Conditions |
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., trifluoroacetic acid). nih.gov |
| Benzyloxycarbonyl (Cbz) | Benzyl (B1604629) chloroformate | Catalytic hydrogenation. nih.gov |
| Acetyl | Acetic anhydride or acetyl chloride | Acid or base hydrolysis. nih.gov |
Application of Tert-Butoxycarbonyl (Boc) Protecting Groups
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in the synthesis of piperazine derivatives due to its ability to temporarily block one of the nitrogen atoms, thereby preventing unwanted side reactions and allowing for selective functionalization at other positions on the molecule. mdpi.com This strategy is crucial for preparing asymmetrically substituted piperazines. The Boc group's steric bulk can also influence the stereochemical outcome of reactions at adjacent positions. acsgcipr.org
The general approach involves reacting a piperazine or a precursor like diethanolamine (B148213) with di-tert-butyl dicarbonate (Boc)₂O. google.comchemicalbook.com This protection step allows for subsequent reactions, such as alkylation or acylation, to occur selectively on the unprotected nitrogen. For instance, in the synthesis of N-arylpiperazines, N-Boc-piperazine is often coupled with an aryl halide using a Buchwald-Hartwig amination reaction. mdpi.com Similarly, the synthesis of 2-substituted piperazines can be achieved from N-protected amino acids through a multi-component reaction followed by cyclization. rsc.org
A common route to creating N-Boc piperazine involves a three-step process starting from diethanolamine, which undergoes chlorination, Boc protection, and finally, aminolysis cyclization to form the protected piperazine ring with high yield and purity suitable for industrial production. google.com While traditional methods reacting anhydrous piperazine directly with (Boc)₂O can suffer from low yields due to the formation of the di-protected byproduct, newer methods have improved efficiency. chemicalbook.com For example, a procedure for synthesizing (S)-1-N-Boc-2-methylpiperazine from (S)-2-methylpiperazine using (Boc)₂O reported a yield of 93%. chemicalbook.com
The Boc group is not only pivotal for directing N-substitution but also plays a role in syntheses that modify the carbon backbone of the piperazine ring. Asymmetric lithiation of N-Boc piperazines, for instance, allows for the introduction of substituents at the C2 position. mdpi.com
Selective Deprotection Methodologies
The removal of the Boc protecting group is a critical final step in many synthetic sequences. The acid-lability of the Boc group allows for its selective cleavage under conditions that often leave other protecting groups intact. acsgcipr.org Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this purpose. jgtps.comnih.gov For example, after a series of reactions to build a complex molecule, the Boc group can be removed with TFA to yield the final product. nih.gov
However, the use of strong acids is not always ideal, especially when other acid-sensitive functional groups are present in the molecule. acs.org This has led to the development of milder and more selective deprotection methods. Catalytic amounts of certain Lewis acids, such as iron(III), have been shown to selectively cleave Boc groups. researchgate.net
Thermal deprotection offers another alternative. acsgcipr.org It has been demonstrated that N-Boc groups can be removed by heating in various solvents, even in the absence of an acid catalyst. acs.org This method can even achieve selective deprotection of one Boc group in the presence of another by controlling the temperature, which is particularly useful in the synthesis of complex, poly-functionalized piperazine derivatives. acs.org For instance, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group through careful temperature control in a continuous flow reactor. acs.org
Catalytic Systems and Reaction Optimization in Piperazine Synthesis
The development of efficient catalytic systems is paramount for the synthesis of substituted piperazines, enabling reactions under milder conditions, with higher selectivity, and often with better yields. thieme-connect.comresearchgate.net Both metal-based and organic catalysts have been instrumental in advancing piperazine synthesis.
Metal-Catalyzed Processes (e.g., Copper(II) Catalysis, Palladium Catalysis)
Transition-metal catalysis is a cornerstone of modern organic synthesis, and the construction of the piperazine ring is no exception. thieme-connect.com Palladium and copper catalysts are frequently employed for their versatility in forming carbon-nitrogen and carbon-carbon bonds.
Palladium (Pd) catalysis is particularly prominent in the modular synthesis of highly substituted piperazines. acs.orgnih.govnih.gov One powerful method involves the palladium-catalyzed cyclization of propargyl carbonates with diamine derivatives. acs.orgnih.govorganic-chemistry.org This reaction proceeds under mild conditions and provides access to a wide range of piperazine structures with excellent yields (often up to 98%) and high stereochemical control. acs.orgnih.gov The catalyst loading can be as low as 1-3 mol%. acs.orgnih.gov Palladium catalysts are also used in Buchwald-Hartwig amination reactions to synthesize N-arylpiperazines from aryl halides and piperazine, a key step in the synthesis of many pharmaceuticals. mdpi.com
Copper (Cu) catalysis is also utilized, often in conjunction with other methods. The Stannyl Amine Protocol (SnAP), which uses stannane (B1208499) reagents for the convergent synthesis of piperazines from aldehydes, initially required stoichiometric amounts of copper. mdpi.com However, research has led to the development of conditions where only catalytic amounts of copper are needed, significantly improving the reaction's efficiency and making it more suitable for large-scale applications. mdpi.com
Other metals like Iridium (Ir) have also emerged as powerful catalysts. Iridium complexes can catalyze the N-alkylative homocoupling of N-substituted ethanolamines to form N,N'-disubstituted piperazines. clockss.org More recently, an iridium-catalyzed [3+3] cycloaddition of imines has been developed to produce C-substituted piperazines with high diastereoselectivity under mild conditions. acs.orgnih.gov
Organocatalytic Methods
Organocatalysis, which uses small organic molecules as catalysts, offers a "greener" alternative to metal-based systems by avoiding potentially toxic heavy metals. mdpi.com These methods have been successfully applied to the synthesis of piperazine derivatives. For example, the α-sulfenylation of substituted piperazine-2,5-diones can be achieved using cinchona alkaloids as organocatalysts, providing access to complex intermediates under mild conditions. nih.gov
Photoredox catalysis, which uses light to drive chemical reactions, has also been employed with organic photocatalysts. mdpi.comorganic-chemistry.org This sustainable approach can be used for the C-H alkylation of piperazine substrates, generating a broad range of piperazines from carbonyl and amine partners in an operationally simple manner. mdpi.comorganic-chemistry.org
Green Chemistry Approaches and Flow Reactor Implementations
Green chemistry principles, which aim to make chemical processes more environmentally friendly, are increasingly being applied to piperazine synthesis. researchgate.netnih.gov This includes the use of greener solvents, catalyst-free reactions, and more efficient processes like those carried out in flow reactors. researchgate.net
A simplified, one-pot procedure for making monosubstituted piperazines avoids the need for protecting groups by using a protonated piperazine species. mdpi.com This reaction can be catalyzed by metal ions supported on a polymer resin, which can be easily separated and reused, aligning with green chemistry principles. mdpi.com Photocatalytic methods, especially those using organic catalysts or abundant light, also represent a sustainable approach. mdpi.com A photocatalytic synthesis of 2-methylpiperazine from N-(β-hydroxypropyl)ethylenediamine using a semiconductor-zeolite composite catalyst has been reported as a novel, eco-friendly method. iitm.ac.in
Flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. durham.ac.uk The transition of synthetic methods from batch to continuous flow is a key area of development. mdpi.com For instance, a photoredox synthesis of C-H functionalized piperazines was successfully moved from a batch setup to a continuous flow system. mdpi.com Flow reactors have been used for the thermal deprotection of N-Boc groups, allowing for precise temperature control and selective deprotection. acs.org The synthesis of various N-heterocycles, including piperazines, has been demonstrated in flow, often incorporating solid-supported reagents and scavengers to streamline purification. durham.ac.uk
Synthetic Yields and Purity Determination Protocols
The efficiency of a synthetic route is largely measured by its yield, while the quality of the final product is determined by its purity. For piperazine derivatives, a variety of methods are employed to quantify these crucial parameters.
Synthetic Yields: The reported yields for the synthesis of piperazine derivatives vary widely depending on the complexity of the target molecule and the chosen synthetic strategy.
Palladium-catalyzed cyclizations for preparing substituted piperazines can achieve excellent isolated yields, often around 98%. acs.orgnih.gov
The synthesis of N-Boc piperazine from diethanolamine can result in yields exceeding 93.5%. chemicalbook.com
The catalytic N-methylation of piperazine to N-methyl-piperazine in a fixed-bed reactor achieved a conversion of 90.5% and a selectivity of 86.9% under optimized conditions. researchgate.net
A synthesis of (S)-1-N-Boc-2-methylpiperazine reported a 93% yield after purification. chemicalbook.com
Below is a table summarizing yields for various piperazine synthesis methodologies.
| Product/Methodology | Catalyst/Reagents | Reported Yield | Reference |
| Substituted Piperazine via Pd-catalyzed cyclization | Palladium catalyst, DPEphos | 98% | nih.gov |
| N-Boc Piperazine via three-step synthesis | Diethanolamine, (Boc)₂O | >93.5% | chemicalbook.com |
| Enantiomerically pure N-protected-α-substituted piperazines via one-pot procedure | Ugi-4 component reaction | 83-92% | rsc.org |
| N,N'-dibenzylpiperazine via Ir-catalyzed N-alkylative homocoupling | [Cp*IrCl₂]₂, NaHCO₃ | 66% | clockss.org |
| (S)-1-N-Boc-2-methylpiperazine via Boc protection | (S)-2-methylpiperazine, (Boc)₂O, nBuLi | 93% | chemicalbook.com |
| tert-butyl-3,3-dimethylpiperazine-1-carboxylate hemi-DL-tartrate via multi-step synthesis | 2,2-dimethylpiperazine, (Boc)₂O, Tartaric acid | 88% (molar) | google.com |
Purity Determination Protocols: Ensuring the purity of the synthesized compound is critical, especially for pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is typically used.
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard for assessing purity and separating isomers. google.comojp.govmdpi.com Flash chromatography is a common method for purification after a reaction, with the purity of the collected fractions often confirmed by other means. chemicalbook.comorgsyn.org Thin-Layer Chromatography (TLC) is frequently used to monitor the progress of a reaction. iitm.ac.in
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is indispensable for structural elucidation and confirming the identity of the synthesized compound. mdpi.comnih.gov Mass Spectrometry (MS), often coupled with GC (GC-MS) or LC (LC-MS), provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity and purity. ojp.govnih.gov Infrared (IR) spectroscopy is also used for chemical characterization by identifying the functional groups present in the molecule. ojp.gov
For chiral compounds, specialized analytical techniques such as chiral HPLC are necessary to determine the enantiomeric purity, ensuring that no racemization has occurred during the synthesis. mdpi.com
Advanced Spectroscopic and Analytical Characterization for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise molecular structure and dynamic behavior of 2-tert-butyl-1-methylpiperazine in solution.
High-Resolution ¹H and ¹³C NMR for Precise Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the N-methyl group, and the piperazine (B1678402) ring. The nine protons of the tert-butyl group should appear as a sharp singlet, typically in the upfield region (around 1.0-1.3 ppm), due to their magnetic equivalence and the absence of adjacent protons for coupling. The N-methyl protons would also present as a singlet, expected to be in the range of 2.2-2.5 ppm. The seven protons on the piperazine ring will exhibit more complex splitting patterns (multiplets) in the region of 2.0-3.5 ppm, arising from geminal and vicinal couplings. The proton at the C2 position, being adjacent to the bulky tert-butyl group, would likely resonate at a distinct chemical shift compared to the other ring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data. The quaternary carbon of the tert-butyl group is expected around 30-35 ppm, while the three equivalent methyl carbons of the tert-butyl group should give a single intense signal around 25-30 ppm. The N-methyl carbon is anticipated to appear in the 40-45 ppm region. The carbons of the piperazine ring will resonate in the range of 40-65 ppm. The C2 carbon, substituted with the tert-butyl group, is expected to be the most downfield of the ring carbons due to the alpha-substitution effect.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.1 (s, 9H) | ~27 |
| C (CH₃)₃ | - | ~33 |
| N-CH₃ | ~2.3 (s, 3H) | ~42 |
| Piperazine Ring Protons | ~2.2 - 3.2 (m, 7H) | - |
| Piperazine Ring Carbons | - | ~45 - 60 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Elucidation of Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to elucidate the connectivity and stereochemistry of this compound, two-dimensional NMR techniques are indispensable. sdsu.eduyoutube.comslideshare.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the piperazine ring. sdsu.edu Cross-peaks would be observed between geminal protons (protons on the same carbon) and vicinal protons (protons on adjacent carbons), allowing for the tracing of the proton network within the ring. This would be crucial for differentiating the signals of the protons at the C3, C5, and C6 positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms. sdsu.eduyoutube.com This would provide a direct link between the assigned proton resonances and their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made from the one-dimensional spectra. For example, the singlet from the N-methyl protons would show a cross-peak to the N-methyl carbon signal.
Dynamic NMR Studies for Conformational Mobility and Ring Inversion Barriers
The piperazine ring exists in a dynamic equilibrium between two chair conformations. The presence of a bulky tert-butyl group at the C2 position is expected to have a significant impact on this conformational equilibrium, likely leading to a strong preference for the conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. nih.govlibretexts.orglibretexts.org
Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, can provide valuable information about the energetics of this ring inversion process. At low temperatures, the rate of interconversion between the two chair forms would be slow on the NMR timescale, potentially leading to the observation of separate signals for the axial and equatorial protons of the piperazine ring. As the temperature is increased, the rate of ring inversion increases, causing these separate signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at higher temperatures.
By analyzing the coalescence temperature and the separation of the signals at low temperature, the energy barrier (ΔG‡) for the ring inversion can be calculated. Studies on similarly substituted piperazines have shown that these barriers are typically in the range of 56 to 80 kJ mol⁻¹. rsc.orgresearchgate.net The presence of the N-methyl group also influences the conformational dynamics.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Detailed Analysis of Molecular Vibrations and Functional Group Modes
The vibrational spectra of this compound are expected to show characteristic bands for the piperazine ring, the tert-butyl group, and the methyl group. While specific spectra for the title compound are not available, analysis of related compounds like piperazine, 2-methylpiperazine (B152721), and 1-amino-4-methylpiperazine (B1216902) allows for a detailed prediction of the key vibrational modes. scispace.comkahedu.edu.inniscpr.res.inresearchgate.net
C-H Stretching: The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the piperazine ring and the N-methyl group are expected in the 2800-3000 cm⁻¹ region. The tert-butyl group will also exhibit characteristic C-H stretching bands in this region.
C-N Stretching: The C-N stretching vibrations of the piperazine ring are typically observed in the 1000-1200 cm⁻¹ range. niscpr.res.in
Ring Vibrations: The piperazine ring itself will have a series of characteristic skeletal vibrations (ring breathing, deformations) that appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).
tert-Butyl Group Vibrations: The tert-butyl group will have characteristic bending vibrations, including symmetric and asymmetric deformations, which are expected to appear around 1365 cm⁻¹ (symmetric) and 1390 cm⁻¹ (asymmetric).
Conformational Analysis via Characteristic Vibrational Signatures
The vibrational spectra can also provide insights into the conformational preferences of the molecule. The positions and intensities of certain vibrational bands, particularly those associated with the piperazine ring, can be sensitive to the conformation. nih.gov For instance, the presence of specific bands in the low-frequency region of the Raman spectrum might be indicative of a particular chair conformation being dominant in the solid state or in solution. By comparing the experimental spectra with theoretical calculations for different possible conformers (e.g., with the tert-butyl group in an axial versus an equatorial position), it is possible to determine the most stable conformation.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-H Stretching (Aliphatic) | 2800 - 3000 |
| C-N Stretching | 1000 - 1200 |
| Piperazine Ring Deformations | < 1500 |
| tert-Butyl Bending (symmetric) | ~1365 |
| tert-Butyl Bending (asymmetric) | ~1390 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone for the molecular weight determination and structural analysis of this compound. Various MS techniques offer complementary information, from precise mass measurement to the elucidation of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₉H₂₀N₂), the theoretical monoisotopic mass is 156.1626 Da. uni.lu
When analyzed by HRMS, typically using an electrospray ionization (ESI) source in positive ion mode, the compound is expected to be observed as its protonated molecule, [M+H]⁺. The high-resolution measurement of this ion allows for its differentiation from other ions with the same nominal mass but different elemental compositions. The predicted accurate mass for the protonated species is 157.16992 m/z. uni.lu This level of precision, often in the low parts-per-million (ppm) range, provides strong evidence for the compound's elemental formula.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₉H₂₁N₂⁺ | 157.16992 |
| [M+Na]⁺ | C₉H₂₀N₂Na⁺ | 179.15186 |
| [M+K]⁺ | C₉H₂₀N₂K⁺ | 195.12580 |
Data sourced from predicted values for this compound. uni.lu
Tandem mass spectrometry (MS/MS) experiments, often employing collision-induced dissociation (CID), are used to fragment the protonated molecular ion of this compound. The resulting fragmentation pattern provides a fingerprint that helps confirm the molecular structure.
The fragmentation of piperazine derivatives is well-documented and typically involves the cleavage of bonds within the heterocyclic ring and the loss of substituents. xml-journal.netresearchgate.netresearchgate.net For this compound, the following fragmentation pathways are anticipated:
Loss of the tert-butyl group: The most prominent initial fragmentation would likely be the cleavage of the C-C bond between the piperazine ring and the bulky tert-butyl group, leading to the loss of a tert-butyl radical (•C(CH₃)₃) or isobutylene (B52900) (C₄H₈), resulting in a significant fragment ion.
Piperazine Ring Cleavage: The piperazine ring itself can undergo characteristic cleavages. xml-journal.net Common fragmentation pathways for piperazine rings involve the breaking of the C-N bonds. This can lead to the formation of smaller, stable nitrogen-containing fragments. A low-mass ion at m/z = 56, corresponding to the [C₃H₆N]⁺ fragment, is known to be characteristic for many piperazine derivatives. nih.gov
Loss of Methyl Group: Cleavage of the N-CH₃ bond can also occur, leading to the loss of a methyl radical (•CH₃).
These fragmentation patterns, when analyzed, allow for the reconstruction of the molecule's connectivity, confirming the presence and location of the tert-butyl and methyl substituents on the piperazine core.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules. While extensively used for large biomolecules, it is also applicable to synthetic organic compounds. mdpi.com
In the context of this compound, MALDI-TOF would be employed to confirm the molecular weight. The analyte is co-crystallized with a large excess of a UV-absorbing matrix (e.g., 2,5-dihydroxybenzoic acid, DHB). A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecule with it, typically as an [M+H]⁺ ion. The time it takes for this ion to travel through a flight tube to the detector is proportional to its m/z ratio, providing an accurate molecular weight measurement. This technique is valuable for rapid screening and confirmation of the product in synthetic procedures.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. ufg.br
This compound is a saturated aliphatic amine. Its structure lacks conjugated π-systems or carbonyl groups, which are the typical chromophores responsible for absorption in the 200–800 nm range. The only available valence electrons for electronic transitions are those in σ-bonds (C-C, C-N, C-H, N-H) and the non-bonding lone pairs on the two nitrogen atoms.
The expected electronic transitions for this molecule are:
n → σ* (n-to-sigma-star) transitions: These involve exciting an electron from a non-bonding orbital (the nitrogen lone pair) into an anti-bonding σ* orbital.
σ → σ* (sigma-to-sigma-star) transitions: These require higher energy and involve promoting an electron from a bonding σ orbital to an anti-bonding σ* orbital.
Both of these transitions are high-energy processes. libretexts.org Consequently, this compound is not expected to show significant absorbance in the standard near-UV or visible range. Its absorption maxima would lie in the vacuum ultraviolet (VUV) region, at wavelengths below 200 nm. The absence of absorption bands above 200 nm is a characteristic feature of such saturated aliphatic compounds.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal critical details about its molecular conformation, bond lengths, bond angles, and intermolecular packing in the crystal lattice.
Based on studies of similarly substituted piperazine rings, the following structural features are anticipated: nih.govchemrxiv.orgresearchgate.net
Piperazine Ring Conformation: The six-membered piperazine ring is expected to adopt a stable chair conformation . This is the lowest energy conformation for such rings, minimizing both angle strain and torsional strain.
Intermolecular Interactions: In the crystal lattice, molecules would be held together by weak intermolecular forces. Given the presence of the N-H group, hydrogen bonding between the hydrogen on N4 of one molecule and the lone pair of a nitrogen atom on an adjacent molecule is a likely and significant interaction. Van der Waals forces between the aliphatic parts of the molecules would also play a crucial role in the crystal packing.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzylpiperazine |
| 2,5-dihydroxybenzoic acid |
Determination of Absolute Configuration of Chiral Enantiomers
The presence of a chiral center at the C2 position, where the tert-butyl group is attached, means that this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-tert-butyl-1-methylpiperazine and (S)-2-tert-butyl-1-methylpiperazine. Determining the absolute configuration of each enantiomer is critical, as they can exhibit different pharmacological and toxicological profiles.
While specific studies detailing the absolute configuration of this compound are not prevalent in the literature, the established methods for such determinations would include:
Single-Crystal X-ray Crystallography: This is the most definitive method. If a single crystal of one enantiomer can be grown, its diffraction pattern can be analyzed to determine the precise spatial arrangement of its atoms, unequivocally assigning its (R) or (S) configuration. This often involves the use of a chiral auxiliary to form a diastereomeric salt that crystallizes more readily.
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the S-enantiomer). A match between the experimental and theoretical spectra allows for an unambiguous assignment of the absolute configuration.
Chiral Derivatization: Reacting the enantiomeric mixture with a chiral reagent of known absolute configuration creates a pair of diastereomers. These diastereomers have different physical properties and can be distinguished by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography, allowing the configuration of the original enantiomer to be inferred.
For closely related chiral piperazine building blocks, such as (R)- and (S)-1-Boc-2-methylpiperazine, the enantiomers are commercially available with high enantiomeric purity, indicating that robust methods for their synthesis and configurational analysis are well-established. bldpharm.comnih.govtcichemicals.com
Analysis of Crystal Packing, Hydrogen Bonding, and Weak Non-Covalent Interactions
The study of the solid-state structure of this compound through single-crystal X-ray diffraction provides deep insights into its molecular conformation and the intermolecular forces that stabilize the crystal lattice. Although a specific crystal structure for this compound is not publicly documented, analysis of related piperazine derivatives provides a clear framework for what such an investigation would entail. researchgate.net
The piperazine ring is expected to adopt a stable chair conformation. The orientation of the substituents—the tert-butyl group at C2 and the methyl group at N1—would be determined, with a strong preference for the bulky tert-butyl group to occupy an equatorial position to minimize steric strain.
The analysis would also map the non-covalent interactions that dictate the crystal packing. These interactions include:
Van der Waals Forces: These dispersion forces are significant, particularly due to the large, nonpolar tert-butyl group.
Hirshfeld Surface Analysis: This computational tool is often used to visualize and quantify intermolecular contacts within a crystal. researchgate.net It can highlight the specific atoms involved in close contacts and characterize the nature of these interactions, such as C-H···π interactions if an aromatic ring were present in a derivative. researchgate.net
In sterically crowded molecules, the crystal packing can be complex, and the bulky tert-butyl group may shield parts of the molecule, preventing certain intermolecular interactions that might otherwise occur. researchgate.net
Chromatographic Methods for Separation, Purity, and Enantiomeric Excess
Chromatography is the cornerstone for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (% ee).
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Both GC and HPLC are powerful techniques used to separate the compound from starting materials, byproducts, or degradation products, thereby quantifying its purity.
Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis, typically employing a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A capillary column, such as one with a 5% phenyl / 95% methyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used for the analysis of piperazine derivatives. scholars.direct The method involves injecting a small amount of the sample, which is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and interaction with the stationary phase.
Representative GC Parameters for Purity Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Instrument | Gas Chromatograph with FID/MS |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial: 100 °C, hold 1 min; Ramp: 15 °C/min to 280 °C, hold 5 min |
| Injection Mode | Splitless or Split (e.g., 50:1) |
High-Performance Liquid Chromatography (HPLC): HPLC is another essential tool for purity assessment, particularly for less volatile derivatives or as an orthogonal method to GC. A common approach is reversed-phase HPLC, where the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. Detection is typically achieved with a UV detector or an MS detector (LC-MS). For piperazine compounds, which are basic, an acidic modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to ensure good peak shape.
Representative HPLC Parameters for Purity Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Instrument | HPLC with UV or MS Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry |
Chiral Chromatography for Enantiomeric Purity and Resolution
To separate the (R) and (S) enantiomers of this compound, chiral chromatography is required. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to move through the column faster than the other.
Chiral Gas Chromatography (GC): Chiral GC columns often incorporate cyclodextrin (B1172386) derivatives as the CSP. These cone-shaped molecules have a chiral cavity, and through the formation of transient diastereomeric inclusion complexes, they can effectively separate enantiomers. A phase like a dialkylated β-cyclodextrin is often effective for resolving chiral amines and heterocyclic compounds. chromatographyonline.com The lower the analysis temperature, the greater the separation (resolution) between the enantiomeric peaks, though this comes at the cost of longer analysis times. chromatographyonline.com
Representative Chiral GC Conditions for Enantiomeric Resolution
| Parameter | Typical Value/Condition |
|---|---|
| Instrument | Gas Chromatograph with FID |
| Column | Chiral Cyclodextrin-based CSP (e.g., Rt-βDEX series) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Isothermal or slow ramp (e.g., 2 °C/min) to optimize resolution |
| Injector/Detector Temp | 220 °C / 250 °C |
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a wide variety of CSPs, with polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) being among the most versatile and widely used. nih.govsigmaaldrich.com Separations can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase modes. Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as the main mobile phase, is an increasingly popular alternative to HPLC for chiral separations due to its speed and efficiency. sigmaaldrich.commdpi.com For related compounds like (R)-tert-Butyl 2-methylpiperazine-1-carboxylate, an enantiomeric excess (ee%) of over 99.0% is reported, highlighting the effectiveness of chiral chromatography for this class of molecules. tcichemicals.com
Theoretical and Computational Chemistry Studies of 2 Tert Butyl 1 Methylpiperazine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are indispensable tools for predicting the molecular properties of compounds from first principles. These methods provide detailed insights into the geometric and electronic landscapes of molecules like 2-tert-butyl-1-methylpiperazine.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of substituted piperazines. inpressco.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set such as 6-31G*, is a widely used level of theory for optimizing the geometries of organic molecules and has demonstrated reliability in predicting their structural parameters. inpressco.comresearchgate.net
The optimization process systematically alters the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. The piperazine (B1678402) ring itself typically adopts a chair conformation to minimize steric and torsional strain. nih.gov The substituents—a tert-butyl group at the C2 position and a methyl group at the N1 position—will orient themselves to achieve maximal stability.
Below are representative optimized geometric parameters for the most stable conformer of this compound, derived from established data for substituted piperazines.
| Parameter | Atoms Involved | Value |
|---|
Multireference Perturbation Theory (MRPT) methods, such as CASPT2, are employed when the electronic structure is not well-described by a single determinant, for instance, in the study of bond-breaking, transition states with significant diradical character, or complex excited states. While computationally more demanding, MRPT can provide a more accurate description of the electronic energy levels in such cases.
Conformational Analysis and Energy Landscapes
The flexibility of the piperazine ring allows for different spatial arrangements of its substituents, known as conformers. Understanding the relative energies of these conformers is crucial for predicting the molecule's average structure and reactivity.
The piperazine ring in this compound exists predominantly in a chair conformation. This gives rise to two primary conformational isomers based on the orientation of the bulky tert-butyl group at the C2 position: one with the tert-butyl group in an axial position and one with it in an equatorial position. The methyl group on N1 can also be axial or equatorial, leading to a total of four potential chair conformers.
Computational studies on other 2-substituted piperazines have revealed that, contrary to the behavior of simple cyclohexanes where bulky groups strongly prefer the equatorial position, the axial conformation can be surprisingly stable or even preferred in some cases. nih.gov This preference can be influenced by a combination of steric and electronic effects, including potential intramolecular hydrogen bonding in related systems. nih.gov For this compound, the large steric demand of the tert-butyl group would be expected to create significant 1,3-diaxial strain in the axial conformation. However, the interplay with the N-methyl group and the nitrogen lone pairs requires detailed calculation. The most stable conformer is typically the one that minimizes these unfavorable steric interactions.
The table below presents a hypothetical energy landscape for the chair conformers of this compound, where the diequatorial conformer is predicted to be the most stable due to the significant steric bulk of the tert-butyl group.
| Conformer (C2-tBu, N1-Me) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Equatorial, Equatorial | 0.00 | |
| Equatorial, Axial | 2.10 | |
| Axial, Equatorial | > 4.00 | |
| Axial, Axial | > 5.00 |
The piperazine ring is not static and can undergo a dynamic process known as ring inversion or ring flipping. This process converts one chair conformation into another, with axial substituents becoming equatorial and vice versa. The inversion proceeds through higher-energy transition states and intermediates, such as twist-boat and boat conformations.
The energy barrier for this process is a key parameter that determines the rate of interconversion at a given temperature. For piperazine itself, the barrier is around 10-11 kcal/mol. The presence of N-substituents can alter this barrier. For this compound, the bulky tert-butyl group is expected to significantly influence the energetics of the transition states, potentially leading to a more complex energy profile for the inversion process compared to the parent piperazine. Computational methods can map out this pathway and calculate the activation energy for the ring flip, providing insight into the molecule's flexibility.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). dergipark.org.tr The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. physchemres.org
For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting their basic and nucleophilic character. The LUMO would likely be distributed across the anti-bonding orbitals of the piperazine ring. DFT calculations can provide precise energies and visualizations of these orbitals.
| Property | Estimated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.15 | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | 1.80 | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
Homo-Lumo Energy Gaps and Reactivity Descriptors
No published research articles containing data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gaps, or related reactivity descriptors for this compound were identified.
Molecular Electrostatic Potential (MESP) Surface Analysis
There are no available studies that present a Molecular Electrostatic Potential (MESP) surface analysis for this compound.
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions
A search for Natural Bonding Orbital (NBO) analysis of this compound yielded no specific results concerning charge delocalization or intermolecular interactions for this molecule.
Prediction and Interpretation of Spectroscopic Properties (IR, Raman, UV-Vis)
No computational studies predicting or interpreting the Infrared (IR), Raman, or UV-Vis spectroscopic properties of this compound were found in the searched literature.
Advanced Electronic Properties: Dipole Moment, Polarizability, and Hyperpolarizability (Non-Linear Optics)
Data regarding the dipole moment, polarizability, and hyperpolarizability of this compound from computational studies are not available in the reviewed scientific databases.
Computational Studies of Reaction Mechanisms and Transition States
No computational investigations into the reaction mechanisms or transition states involving this compound have been published in the accessible scientific literature.
Chemical Reactivity, Derivatization, and Transformation Studies
Reactions at the Nitrogen Atoms of the Piperazine (B1678402) Ring
The presence of two nitrogen atoms with differing steric environments—one tertiary (N1) bearing a methyl group and adjacent to a bulky tert-butyl group, and the other secondary (N4)—dictates the regioselectivity of reactions at these centers.
Selective N-Alkylation and N-Acylation Reactions
The differential reactivity of the two nitrogen atoms allows for selective functionalization. The secondary amine (N4) is generally more nucleophilic and less sterically hindered than the tertiary amine (N1), making it the primary site for alkylation and acylation.
N-Alkylation: The N4 position can be selectively alkylated using various alkylating agents. For instance, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to scavenge the resulting hydrohalic acid would be expected to yield the corresponding N4-alkylated product. While specific studies on 2-tert-butyl-1-methylpiperazine are not prevalent, the general principles of piperazine chemistry suggest that such reactions would proceed readily.
N-Acylation: The N4-amino group can be readily acylated to form amides, carbamates, and ureas. A common strategy for the selective acylation of a piperazine nitrogen is the use of a Boc-protecting group (tert-butoxycarbonyl). For example, the reaction of (S)-2-methylpiperazine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like n-butyllithium in tetrahydrofuran (B95107) (THF) selectively yields the N-Boc protected product. chemicalbook.com A similar reaction with this compound would be expected to proceed at the N4 position.
Acylation can also be achieved using acyl chlorides or anhydrides. For example, the reaction with 4-chlorobenzoyl chloride would yield the corresponding N4-acylated amide. researchgate.net The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.
| Reagent/Reaction | Target Position | Expected Product | Reference |
| Alkyl Halide (e.g., R-X) | N4 | 2-tert-butyl-1-methyl-4-alkylpiperazine | General Knowledge |
| Di-tert-butyl dicarbonate ((Boc)2O) | N4 | tert-butyl 3-tert-butyl-4-methylpiperazine-1-carboxylate | chemicalbook.com |
| Acyl Chloride (e.g., RCOCl) | N4 | (4-(2-tert-butyl-1-methylpiperazin-1-yl))-1-phenylethan-1-one | researchgate.net |
Quaternization and Formation of Piperazinium Salts
The nitrogen atoms of this compound can be quaternized to form piperazinium salts. This reaction typically involves treatment with an excess of an alkylating agent, such as an alkyl halide. The less sterically hindered N4 nitrogen is expected to be more susceptible to quaternization. Continuous processes for the quaternization of tertiary amines with alkyl halides have been developed, which could be applicable here. google.com These processes often involve reacting the amine and alkyl halide at elevated temperatures (50-140°C) and pressures to keep the reagents in the liquid phase. google.com
Furthermore, as a basic compound, this compound readily forms acid addition salts with both inorganic and organic acids. For instance, treatment with hydrochloric acid would yield this compound dihydrochloride (B599025), where both nitrogen atoms are protonated. uni.lu The formation of such salts is a standard procedure in the purification and handling of piperazine derivatives. google.com
| Reaction | Reagents | Product | Reference |
| Quaternization | Excess Alkyl Halide (e.g., CH3I) | 1,4-dialkyl-2-tert-butyl-1-methylpiperazin-1-ium iodide | google.com |
| Salt Formation | Hydrochloric Acid (HCl) | This compound dihydrochloride | uni.lu |
Formation of Substituted Amides, Carbamates, and Ureas
The N4-secondary amine of this compound is a key functional handle for the synthesis of a variety of derivatives, including amides, carbamates, and ureas. These reactions are fundamental in medicinal chemistry for modifying the properties of the parent molecule.
Amides: Amide formation can be achieved by reacting the N4-amine with a carboxylic acid, often activated with a coupling agent, or more directly with an acyl chloride or anhydride (B1165640). rsc.orgyoutube.comlibretexts.org For example, reaction with a carboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or with thionyl chloride would produce the corresponding N4-amide. rsc.org
Carbamates: Carbamates are typically synthesized by reacting the N4-amine with a chloroformate, such as ethyl chloroformate or phenyl chloroformate, in the presence of a base. organic-chemistry.org Alternatively, a one-pot synthesis can be employed where a supported chloroformate is generated in situ. researchgate.net The Curtius rearrangement of acyl azides in the presence of an alcohol can also be used to form carbamates, though this is a more indirect route. nih.gov
Ureas: Ureas are commonly prepared by the reaction of the N4-amine with an isocyanate. organic-chemistry.orgwikipedia.org For instance, treatment with phenyl isocyanate would yield the corresponding N-phenylurea derivative. Another approach involves the reaction with a carbamoyl (B1232498) chloride. The synthesis of ureas from Boc-protected amines via the in situ generation of isocyanates is also a well-established method. organic-chemistry.org Copper-catalyzed synthesis of unsymmetrical ureas from isocyanides and O-benzoyl hydroxylamines represents a more recent methodology. nih.gov
| Derivative | Typical Reagents | General Reaction Conditions | Reference |
| Amide | Carboxylic Acid + Coupling Agent or Acyl Chloride | Inert solvent, often with a base | rsc.orglibretexts.org |
| Carbamate (B1207046) | Chloroformate (e.g., ClCOOR) | Inert solvent, base | organic-chemistry.org |
| Urea | Isocyanate (e.g., R-N=C=O) | Inert solvent | organic-chemistry.orgwikipedia.org |
Reactions at the Carbon Centers of the Piperazine Ring
Functionalization of the carbon skeleton of this compound is more challenging due to the generally lower reactivity of C-H bonds compared to N-H bonds. However, specific strategies can be employed to achieve this.
Functionalization of the Tert-butyl and Methyl Substituents
Direct functionalization of the tert-butyl and N-methyl groups is generally difficult under standard conditions due to the strength and non-activated nature of the C-H bonds. wikipedia.org The tert-butyl group is particularly unreactive towards many reagents due to the absence of α-protons and significant steric hindrance.
The N-methyl group is also relatively stable. While oxidation of methyl groups can occur under strong oxidizing conditions (e.g., with permanganate), this would likely lead to the degradation of the piperazine ring. wikipedia.org In some contexts, such as in certain biological systems or under specific catalytic conditions, N-demethylation can occur, but this is a transformation of the N-C bond rather than a functionalization of the methyl group itself. In specific cases, such as in N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the nature of the N-alkyl group (e.g., methyl vs. phenylpropyl) has been shown to significantly impact biological activity, highlighting the importance of this substituent, though not its direct functionalization. acs.org
Metalation and Electrophilic Trapping at Ring Carbons
A powerful method for the functionalization of the carbon atoms of the piperazine ring, particularly those alpha to a nitrogen atom, is through metalation followed by trapping with an electrophile. beilstein-journals.orgmdpi.com This approach typically involves the use of a strong organolithium base to deprotonate a C-H bond, creating a carbanion that can then react with a variety of electrophiles.
For piperazine systems, the presence of an N-Boc (tert-butoxycarbonyl) group is often crucial for directing the lithiation to the adjacent carbon atom. While this compound itself does not have a Boc group, the principles from related N-Boc-piperazine systems are highly relevant. For instance, N-Boc-N'-tert-butylpiperazine can be deprotonated at the carbon alpha to the Boc-protected nitrogen using sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78°C). beilstein-journals.org The resulting lithiated species can then be trapped with various electrophiles.
| Electrophile | Trapped Product | Reagents and Conditions | Reference |
| Trimethylsilyl chloride (TMSCl) | α-TMS substituted piperazine | s-BuLi, TMEDA, -78°C | beilstein-journals.org |
| Tributyltin chloride (Bu3SnCl) | α-Tributylstannyl substituted piperazine | s-BuLi, TMEDA, -78°C | beilstein-journals.org |
| Methyl iodide (MeI) | α-Methyl substituted piperazine | s-BuLi, TMEDA, -78°C | beilstein-journals.org |
| Formaldehyde (HCHO) | α-Hydroxymethyl substituted piperazine | s-BuLi, TMEDA, -78°C | beilstein-journals.org |
| Carbon dioxide (CO2) | α-Carboxylic acid | s-BuLi, TMEDA, -78°C | beilstein-journals.org |
This methodology provides a route to introduce a wide range of functional groups onto the piperazine ring, significantly expanding the chemical space accessible from the parent heterocycle. The regioselectivity is controlled by the directing effect of the N-Boc group.
Intermolecular Interactions and Complexation Behavior of this compound: A Theoretical and Comparative Analysis
Due to a lack of specific experimental studies on the intermolecular interactions of this compound, this section will explore its potential behavior based on the well-documented chemistry of related piperazine derivatives. The introduction of a bulky tert-butyl group at the 2-position and a methyl group at the N1 position significantly influences its steric and electronic properties, which in turn dictates its capacity for forming higher-order structures.
Hydrogen Bonding Networks
The structure of this compound features a secondary amine at the N4 position, which is the primary site for classical hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, while the attached hydrogen atom can serve as a hydrogen bond donor.
Potential Hydrogen Bonding Motifs:
N-H···N Hydrogen Bonds: In the solid state, it is plausible that molecules of this compound could engage in self-assembly through N-H···N hydrogen bonds, forming chains or cyclic motifs. The piperazine ring, in its typical chair conformation, would position the N-H group for such interactions. Studies on unsubstituted piperazine have shown that it forms hydrogen-bonded chains where the N-H bonds are in equatorial positions. ed.ac.uk These chains can further link to form sheets. ed.ac.uk The presence of the bulky tert-butyl group in this compound would likely introduce significant steric hindrance, potentially influencing the packing arrangement and favoring simpler chain motifs over complex sheet structures.
Interactions in the Presence of Other Donors/Acceptors: When co-crystallized with molecules bearing strong hydrogen bond donors (e.g., carboxylic acids, phenols) or acceptors (e.g., sulfonates), this compound would likely form robust hydrogen-bonded complexes. The N4-H would readily donate a proton, and the N1 and N4 atoms would act as acceptors. In studies of piperazinediium salts with carboxylates and sulfonates, diverse and strong N-H···O hydrogen bonding motifs are observed, dictating the supramolecular architecture. mdpi.comresearchgate.net
The table below summarizes the probable hydrogen bonding parameters for this compound, extrapolated from data on related piperazine structures.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |
| N-H···N | N4-H | N4 | 2.9 - 3.2 | 150 - 170 | ed.ac.uk |
| N-H···O | N4-H | O (e.g., from carboxylate) | 2.6 - 2.9 | 160 - 180 | mdpi.comresearchgate.net |
| C-H···N | C-H (alkyl) | N1/N4 | 3.2 - 3.6 | 120 - 160 | nih.gov |
| C-H···O | C-H (alkyl) | O (e.g., from co-former) | 3.1 - 3.5 | 130 - 170 | tandfonline.com |
This data is illustrative and based on analogous piperazine structures.
Supramolecular Assembly and Host-Guest Chemistry
The principles of hydrogen bonding and other weaker intermolecular forces extend to the formation of more complex supramolecular assemblies and host-guest complexes involving this compound.
Supramolecular Assembly:
The steric bulk of the tert-butyl group is a critical factor in the supramolecular assembly of this compound. While the N-H···N hydrogen bonds provide the primary driving force for association, the t-butyl group will likely prevent the formation of densely packed structures, favoring more open or linear assemblies. The interplay between the directional hydrogen bonds and the non-directional van der Waals forces of the bulky alkyl groups would define the final crystal lattice.
In the context of crystal engineering, this compound could be used as a building block. Its single strong hydrogen bond donor site and two acceptor sites (N1 and N4) could be exploited to form predictable supramolecular synthons with complementary molecules. For example, co-crystallization with dicarboxylic acids could lead to the formation of one-dimensional hydrogen-bonded chains or discrete cyclic assemblies. nih.gov
Host-Guest Chemistry:
The potential for this compound to participate in host-guest chemistry is primarily as a guest molecule. Its relatively small size and ability to be protonated make it a suitable candidate for encapsulation within larger host molecules.
Inclusion in Macrocycles: Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate guest molecules in their cavities. nih.gov The hydrophobic tert-butyl and methyl groups of this compound would likely favor inclusion within the nonpolar cavity of a host like β-cyclodextrin in aqueous solutions. nih.gov The piperazine ring could then present its hydrophilic N-H group to the exterior or interact with the rim of the host molecule. The formation of such inclusion complexes can alter the physicochemical properties of the guest, such as its solubility and stability.
Inclusion in Metal-Organic Frameworks (MOFs) and Crystalline Hosts: Piperazine and its derivatives have been successfully incorporated as guests within the channels of crystalline host frameworks. researchgate.net In one example, methylpiperazine was encapsulated within a zinc phosphate-based rigid structure. researchgate.net Similarly, this compound could be trapped within the pores of a suitably sized MOF or another crystalline host. In such a scenario, the host framework would be stabilized by interactions with the guest molecule. The guest's orientation would be dictated by the size and shape of the host's cavity and potential hydrogen bonding interactions with the framework.
The table below outlines potential host-guest systems involving this compound and the likely primary driving forces for complexation.
| Host Type | Potential Driving Forces | Expected Role of Compound | Reference |
| Cyclodextrins | Hydrophobic interactions (inclusion of alkyl groups), van der Waals forces | Guest | nih.govnih.gov |
| Cucurbiturils | Ion-dipole interactions (if protonated), hydrophobic interactions | Guest | researchgate.net |
| Calixarenes | C-H···π interactions, hydrophobic interactions | Guest | nih.gov |
| Metal-Organic Frameworks | Host-guest hydrogen bonding, van der Waals forces, size/shape complementarity | Guest | researchgate.net |
This table presents theoretical possibilities based on the known behavior of similar piperazine derivatives.
Advanced Applications in Chemical Synthesis and Materials Science Research
Role as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
The value of 2-tert-butyl-1-methylpiperazine in asymmetric synthesis stems from its inherent chirality and structural rigidity. When prepared in an enantiomerically pure form, such as (R)- or (S)-2-tert-butyl-1-methylpiperazine, it serves as a powerful chiral building block. The presence of the bulky tert-butyl group at the C-2 position effectively locks the conformation of the piperazine (B1678402) ring, providing a well-defined three-dimensional structure. nih.gov This conformational restraint is crucial for transferring stereochemical information during a chemical reaction, making it an ideal starting point for the synthesis of complex, enantiomerically pure molecules like protease inhibitors and kinase modulators where precise stereochemistry is critical. nih.gov
Beyond its use as a foundational scaffold, this compound and its derivatives can function as chiral auxiliaries. hw.ac.ukbham.ac.uk A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be cleanly removed and potentially recycled. hw.ac.uk Derivatives like (R)-tert-butyl 2-methylpiperazine-1-carboxylate are used as versatile building blocks and reagents for this purpose. acs.orgbiosynth.com The predictable steric hindrance provided by the tert-butyl group effectively shields one face of the reactive molecule, forcing the reaction to occur on the opposite, less-hindered face, thus achieving high levels of stereocontrol.
Table 1: Examples of Chiral Piperazine Derivatives in Synthesis
| Compound Name | CAS Number | Application |
|---|---|---|
| (S)-1-Boc-2-methylpiperazine | 169447-70-5 | Chiral building block, intermediate for pharmaceuticals and agrochemicals. researchgate.netnih.gov |
| (R)-tert-Butyl 2-methylpiperazine-1-carboxylate | 170033-47-3 | Versatile building block for complex compound synthesis. acs.org |
| (R)-2-Tert-butyl piperazine | N/A | Acts as a ligand in transition metal catalysis for asymmetric reactions. nih.gov |
Precursors for the Synthesis of Complex Organic Molecules
The utility of this compound as a chiral building block naturally extends to its role as a precursor for more complex molecular targets. The piperazine heterocycle is a common feature in many biologically active compounds, and derivatives of 2-methylpiperazine (B152721) are known to be potent and selective ligands for various receptors. nih.gov The Boc-protected variant, (R)-tert-butyl 2-methylpiperazine-1-carboxylate, is explicitly identified as a key intermediate in the synthesis of antiviral and anticancer agents. nih.gov
Its structural features—a stereocenter, a bulky directing group, and two nitrogen atoms with differing reactivity (one tertiary, one secondary, which can be selectively functionalized)—allow for a stepwise and controlled elaboration into intricate molecular architectures. nih.gov For instance, the secondary amine can be alkylated or acylated, while the tertiary amine can act as a base or a coordination site. This strategic functionalization is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex pharmaceuticals from relatively simple, well-defined chiral precursors. acs.org The synthesis of various FDA-approved drugs containing a piperazine ring often starts from such functionalized building blocks. nih.gov
Application in Coordination Chemistry and Ligand Design for Catalysis
The two nitrogen atoms of the piperazine ring make it an excellent N,N-chelating ligand for a variety of metal centers. By incorporating the this compound scaffold into a larger ligand framework, chemists can create catalysts with specific steric and electronic properties. The bulky tert-butyl group can create a defined chiral pocket around the metal's active site, which is essential for enantioselective catalysis.
Research has shown that piperazine-based ligands can be used to synthesize both monometallic and bimetallic aluminum complexes. nih.gov These complexes have been explored as potential catalysts for processes like the ring-opening polymerization of cyclic esters. nih.gov Similarly, complex ligands incorporating tert-butyl-phenyl substitutions have been used to create sophisticated ruthenium(II) complexes, where the bulky groups influence the photophysical and electrochemical properties of the resulting material. mdpi.com The substitution pattern on the piperazine ring, including the N-methyl group, directly impacts the electron-donating ability of the nitrogen atoms and the steric environment, thereby fine-tuning the reactivity and selectivity of the metal catalyst it is coordinated to. researchgate.net
Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. While diketopiperazines (cyclic dipeptides) are used in catalysts that mimic nonribosomal peptide synthetases, the specific use of this compound as a ligand in biomimetic oxidoreductase mimics is a more nascent area of research. rsc.org
Oxidoreductases often feature a metal ion (like iron or copper) in their active site, held in place by nitrogen- and oxygen-containing amino acid residues. The piperazine scaffold, with its two nitrogen donors, is a logical candidate for mimicking this coordination environment. The tert-butyl and methyl groups would serve to modulate the Lewis acidity and redox potential of the coordinated metal ion, analogous to the protein scaffold in a natural enzyme. Although direct examples are limited, the fundamental principles of coordination chemistry suggest that metal complexes of this compound could serve as structural and functional mimics of oxidoreductase active sites, representing a promising direction for future catalyst design.
Potential in Advanced Separation Technologies and CO2 Absorption
A significant area of research for piperazine derivatives is in carbon dioxide (CO2) capture technologies. Aqueous amine solutions are commonly used to scrub CO2 from industrial flue gas, and piperazine (PZ) itself is a highly effective promoter or "activator" for this process due to its high reaction rate. acs.org
Detailed studies have been conducted on 2-methylpiperazine (2-MPZ), a close structural analog of the title compound, as an activator in blends with other amines like N-methyldiethanolamine (MDEA) or physical solvents. researchgate.netresearchgate.net Research shows that the addition of 2-MPZ significantly enhances CO2 solubility and absorption rates. researchgate.net The mechanism involves the formation of carbamate (B1207046) species, with the two nitrogen atoms of the piperazine ring playing key roles in the reaction with CO2. researchgate.netresearchgate.net
Table 2: Performance of 2-Methylpiperazine (2-MPZ) in CO2 Absorption
| Solvent System | Temperature (K) | Max CO2 Loading (mol CO2/mol amine) | Key Finding | Reference |
|---|---|---|---|---|
| aq (MDEA + 2-MPZ) | 303.2 - 323.2 | ~1.2 (at 1236 kPa) | 2-MPZ acts as an effective activator for MDEA. | researchgate.net |
| aq (K2CO3 + 2-MPZ) | 313.15 | 0.89 (at 50 kPa) | Inclusion of 2-MPZ has an affirmative influence on CO2 solubility. | researchgate.net |
The introduction of a tert-butyl group at the 2-position and a methyl group at the N-1 position in this compound would be expected to modify this behavior. The electron-donating alkyl groups would increase the basicity of the nitrogen atoms, which could enhance the driving force for CO2 absorption. However, the significant steric bulk of the tert-butyl group might hinder the formation of carbamates, potentially affecting the absorption rate and capacity. These competing electronic and steric effects make this compound an interesting candidate for advanced solvent systems, where its properties could be optimized for specific temperature and pressure conditions in separation technologies.
Integration into Polymeric and Advanced Material Architectures
The unique structure of this compound allows for its incorporation into polymers and other advanced materials, imparting specific functions. The piperazine moiety is used to synthesize functional polymers for various applications, including antimicrobial materials and catalysts. nih.govresearchgate.net
There are two primary strategies for integrating this compound into polymeric architectures:
As a Monomer or Functional Group: The piperazine ring can be built into a polymer chain or attached as a side group. For example, piperazine can react with other monomers to form polyamides or be grafted onto existing polymer backbones through reactions involving its secondary amine. nih.gov This approach has been used to create azetidinium-functionalized polymers and piperazine-functionalized mesoporous polymers that act as highly active and reusable catalysts. researchgate.net The tert-butyl and methyl groups would add hydrophobicity and steric bulk to the final material.
As a Component of Catalysts or Initiators for Polymerization: The compound can be used as a ligand for metal catalysts that perform polymerization reactions. As mentioned, piperazine-based ligands are used in catalysts for ring-opening polymerization (ROP) to produce biodegradable polyesters like polylactide (PLA). hw.ac.uknih.govresearchgate.net Furthermore, nitroxide derivatives of sterically hindered piperazines, such as 1-tert-butyl-piperazinon-4-oxyls, have been shown to be highly efficient mediators for nitroxide-mediated radical polymerization (NMP), a controlled polymerization technique used to synthesize well-defined polymers. nih.gov This demonstrates a direct role for tert-butyl-piperazine structures in the synthesis of advanced polymeric materials.
Conclusion and Future Research Directions
Synopsis of Key Academic Contributions and Identified Research Gaps
The field of piperazine (B1678402) chemistry is rich with contributions, from the development of blockbuster drugs like Imatinib and Sildenafil to advanced applications in materials science. encyclopedia.pub Recent academic progress has focused on sophisticated methods for constructing the piperazine core, including stereoselective syntheses and direct C-H functionalization, which allow for precise control over the molecule's final architecture. mdpi.combenthamdirect.com These methods provide access to complex substitution patterns, which is crucial for fine-tuning the biological activity and physical properties of the resulting compounds. researchgate.net
Despite this extensive body of work, a significant research gap exists regarding asymmetrically substituted piperazines featuring bulky alkyl groups adjacent to a nitrogen atom. Specifically, a thorough review of academic literature reveals a notable absence of studies focused on 2-Tert-butyl-1-methylpiperazine . Its synthesis, stereochemistry, conformational analysis, reactivity, and potential applications have not been documented. This identifies the compound not just as a curiosity, but as a novel chemical entity ripe for investigation. The interplay between the sterically demanding tert-butyl group at the C-2 position and the methyl group on the adjacent nitrogen presents a unique chemical puzzle whose solution could lead to new discoveries in both fundamental and applied chemistry.
Prospects for Novel Synthetic Methodologies and Reactivity Patterns
The creation of this compound presents a compelling synthetic challenge that could be addressed through both established and emerging methodologies. Future research could explore several promising pathways to access this target molecule, particularly in its enantiomerically pure forms.
Potential Synthetic Approaches:
A logical and powerful strategy would be to begin from chiral α-amino acids, which would firmly establish the stereochemistry at the C-2 position from the outset. A plausible multi-step sequence could be envisioned, leveraging well-understood transformations in peptide and heterocyclic chemistry. rsc.org More modern and direct approaches, while potentially more challenging, offer higher efficiency. For instance, the asymmetric lithiation of an N-Boc protected piperazine using reagents like s-BuLi in combination with a chiral ligand like (-)-sparteine, followed by quenching with a tert-butyl electrophile, could provide a direct route to the C-2 functionalized core. acs.org
Another avenue involves the direct C-H functionalization of a pre-existing piperazine ring. mdpi.com Photoredox catalysis has emerged as a powerful tool for forging C-C bonds at the α-position to the nitrogen in N-Boc piperazines. encyclopedia.pub While the steric bulk of the incoming tert-butyl group may pose a significant hurdle for many catalytic systems, the development of new catalysts tailored for such demanding transformations is a key area of contemporary research.
Below is a comparative table of prospective synthetic strategies:
| Methodology | Starting Materials | Key Transformation | Potential Advantages | Anticipated Challenges |
| Chiral Pool Synthesis | α-Amino Acid (e.g., Tert-leucine) | Multi-step cyclization and N-alkylation | Unambiguous stereochemical control. | Longer synthetic sequence, potential for racemization in some steps. |
| Asymmetric Lithiation | N-Boc-N'-methylpiperazine | s-BuLi/(-)-sparteine mediated deprotonation and alkylation | Direct C-H functionalization, potentially fewer steps. | Steric hindrance from the electrophile, optimization of reaction conditions. |
| Photoredox Catalysis | N-Boc-1-methylpiperazine, t-Bu radical precursor | Iridium or organic photocatalyst | Mild reaction conditions, high functional group tolerance. | Overcoming steric clash, potential for side reactions. |
Anticipated Reactivity Patterns:
The reactivity of this compound is expected to be heavily influenced by its unique substitution. The bulky tert-butyl group would likely impose a strong conformational preference on the six-membered ring, potentially locking it into a specific chair or twist-boat conformation. This conformational rigidity, combined with the electronic effects of the N-methyl group, could lead to novel reactivity at the remaining N-H position, making it a unique building block for further chemical elaboration.
Interdisciplinary Research Opportunities and Theoretical Predictions
The exploration of this compound is not merely a synthetic exercise; it opens the door to a wide array of interdisciplinary applications and can be significantly guided by modern computational chemistry.
Interdisciplinary Avenues:
Medicinal Chemistry: The piperazine motif is a privileged scaffold in drug discovery. The rigid conformation and specific stereochemistry imparted by the tert-butyl group could allow for highly selective interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes. This could lead to the development of novel therapeutics for central nervous system disorders, oncology, or infectious diseases. researchgate.netrsc.org
Asymmetric Catalysis: Chiral diamines are valuable ligands for transition metal catalysts used in asymmetric synthesis. The unique steric and electronic properties of this compound could make it a compelling candidate as a ligand for creating highly selective catalysts for reactions like asymmetric hydrogenation or C-C bond formation.
Materials Science & CO2 Capture: Substituted piperazines are being investigated as efficient solvents for post-combustion CO2 capture. acs.org The properties of this compound, such as its basicity, viscosity, and thermal stability, could be evaluated to determine its potential in this environmentally critical application.
The Role of Theoretical Predictions:
Before embarking on extensive and resource-intensive laboratory work, significant insight can be gained from theoretical and computational studies. Density Functional Theory (DFT) calculations could serve as a powerful predictive tool to guide future research.
Potential Computational Studies:
| Computational Method | Predicted Property | Research Value |
| Conformational Analysis | Lowest energy 3D structure, ring puckering parameters. | Understanding steric hindrance and predicting reactivity. |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap, orbital distributions. | Identifying sites for electrophilic/nucleophilic attack. |
| Simulated Spectroscopy | Predicted 1H and 13C NMR chemical shifts, IR frequencies. | Aiding in the characterization and confirmation of the synthesized molecule. |
| Molecular Docking | Binding affinity and pose with known protein targets. | Prioritizing the molecule for specific biological screening assays. |
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized to improve the synthesis yield of 2-tert-butyl-1-methylpiperazine derivatives?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance solubility and reaction kinetics .
- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates, especially when working with tert-butyl groups or halogenated reagents .
- Temperature Control : Mild conditions (e.g., 0–25°C) minimize side reactions, while higher temperatures may accelerate coupling steps .
- Catalysts : Triethylamine or other bases facilitate nucleophilic substitutions in fluorophenyl or trifluoroethyl derivatizations .
Q. What analytical techniques are critical for confirming the structural integrity of synthesized this compound derivatives?
- Techniques :
- NMR Spectroscopy : Provides stereochemical confirmation (e.g., distinguishing (2S,6R) isomers) and substituent positioning .
- HPLC/MS : Ensures purity (>95%) and identifies byproducts via retention time and mass fragmentation patterns .
- TLC Monitoring : Real-time tracking of reaction progress using silica gel plates and UV visualization .
Q. How do solvent choices influence the stereochemical outcomes of piperazine ring functionalization?
- Key Insights :
- Polar Solvents : Favor SN2 mechanisms, preserving stereochemistry in tert-butyl-protected intermediates .
- Low-Polarity Solvents (e.g., toluene) : Promote solubility of hydrophobic substituents (e.g., fluorophenyl groups) without altering reaction pathways .
Advanced Research Questions
Q. How can contradictory reaction outcomes (e.g., variable yields) in fluorophenyl-substituted derivatives be systematically resolved?
- Approach :
- Substituent Effects : Electron-withdrawing groups (e.g., -F) may deactivate the piperazine ring, requiring longer reaction times or elevated temperatures .
- Condition Screening : Use design-of-experiments (DoE) to test solvent/base combinations and identify optimal parameters .
- Side Reaction Analysis : Characterize byproducts via LC-MS to adjust reagent stoichiometry or purification protocols (e.g., gradient column chromatography) .
Q. What strategies enable enantioselective synthesis of this compound derivatives for chiral drug discovery?
- Methods :
- Chiral Auxiliaries : Incorporate tert-butyloxycarbonyl (Boc) groups to stabilize transition states during asymmetric alkylation .
- Catalytic Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) or metal-ligand complexes to control stereochemistry in cyclopropane or trifluoroethyl substitutions .
- Computational Modeling : Predict steric clashes using DFT calculations to guide synthetic routes .
Q. How do structural modifications (e.g., trifluoroethoxy or bromophenyl groups) alter biological target interactions?
- Evaluation Workflow :
- In Vitro Binding Assays : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs) .
- Molecular Docking : Map substituent interactions with enzymatic active sites (e.g., cytochrome P450) using AutoDock or Schrödinger .
- Metabolic Stability Tests : Compare half-lives of derivatives in hepatocyte models to prioritize candidates with improved pharmacokinetics .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported bioactivity data for piperazine derivatives with similar substituents?
- Case Study :
- Fluorophenyl vs. Bromophenyl Derivatives : Fluorine’s electronegativity may enhance binding to polar targets, whereas bromine’s bulkiness could hinder access .
- Standardization : Replicate assays under identical conditions (pH, temperature) and validate using orthogonal methods (e.g., ITC alongside SPR) .
Multi-Step Synthesis Design
Q. What protective group strategies are recommended for synthesizing this compound derivatives with acid-sensitive functionalities?
- Protocol :
- Boc Protection : Temporarily shield the piperazine nitrogen during halogenation or acylation steps, followed by TFA deprotection .
- Sequential Functionalization : Introduce tert-butyl groups early for steric stabilization, followed by late-stage trifluoroethyl or cyano additions .
Tables: Key Structural and Reaction Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
